Disodium maleate

Description

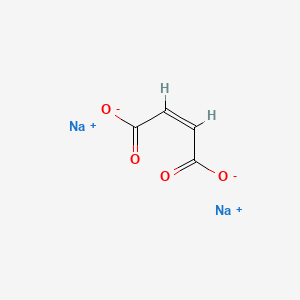

Structure

3D Structure of Parent

Properties

CAS No. |

371-47-1 |

|---|---|

Molecular Formula |

C4H4NaO4 |

Molecular Weight |

139.06 g/mol |

IUPAC Name |

disodium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

InChI Key |

RYDFXSRVZBYYJV-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O.[Na] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

Other CAS No. |

371-47-1 |

physical_description |

Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

18016-19-8 |

Synonyms |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origin of Product |

United States |

Foundational & Exploratory

disodium maleate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of disodium (B8443419) maleate (B1232345), covering its chemical structure, physicochemical properties, synthesis, and key biological activities. The information is intended to support research, development, and quality control applications.

Chemical Structure and Identification

Disodium maleate is the sodium salt of maleic acid, a dicarboxylic acid. Its systematic IUPAC name is disodium (Z)-but-2-enedioate, which indicates the cis configuration of the carboxylate groups across the carbon-carbon double bond.[1][2] The molecule consists of a four-carbon backbone with a double bond between the second and third carbon atoms.[1] Each of the terminal carbons is attached to a carboxylate group, which ionically bonds with a sodium cation.[1]

Below is a diagram representing the logical relationship of its nomenclature and chemical formula.

Caption: Nomenclature and Formula of Disodium Maleate.

Physicochemical Properties

Disodium maleate is typically a white crystalline powder that is soluble in water.[1] Its properties make it suitable for various applications, including as a buffering agent and an excipient in pharmaceutical formulations.[1]

| Property | Value | References |

| Molecular Formula | C₄H₂Na₂O₄ | [1][2][3] |

| Molecular Weight | 160.04 g/mol | [1][2] |

| Exact Mass | 159.97484710 Da | [1][2] |

| Appearance | White crystalline powder | [1][4] |

| Density | 1.3 - 1.499 g/cm³ | [1][3][5] |

| Melting Point | >250 °C | [6] |

| Solubility | Soluble in water | [1] |

| pH (50 g/L solution at 25°C) | 7.0 - 9.0 | [1][3] |

| pKa (of parent maleic acid) | pKa1 ≈ 1.9, pKa2 ≈ 6.2 | [1] |

Experimental Protocols

Synthesis via Neutralization

The most common laboratory and industrial synthesis of disodium maleate involves the neutralization of maleic acid or its anhydride (B1165640) with a sodium base, such as sodium hydroxide (B78521).[1][7]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 9.8 parts by weight of maleic anhydride in 100 parts by weight of deionized water.[7]

-

Neutralization: Slowly add 8.0 parts by weight of sodium hydroxide to the maleic anhydride solution while stirring continuously.[7] The reaction is exothermic, and the temperature should be monitored.

-

Completion: Stir the resulting homogeneous solution until the reaction is complete and the solution has cooled to room temperature.[7]

-

Isolation (Optional): The product can be purified through recrystallization from the aqueous solution or the water can be removed using a rotary evaporator to obtain a white powder.[1][7]

The workflow for this synthesis is illustrated below.

Caption: Synthesis Workflow for Disodium Maleate.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity and quantifying disodium maleate in a sample. The following is a representative protocol adaptable for this purpose.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 6.0) and methanol. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the disodium maleate sample in the mobile phase to create a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

Prepare the unknown sample by dissolving it in the mobile phase to a concentration within the calibration range.

-

-

Data Analysis:

-

Inject the standards and the sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of disodium maleate in the sample by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathways

Disodium maleate is recognized for its ability to act as an inhibitor of fumarate (B1241708) hydratase, an essential enzyme in the Krebs cycle (also known as the citric acid cycle).[1] This cycle is a central metabolic pathway for cellular respiration. By inhibiting fumarate hydratase, disodium maleate prevents the conversion of fumarate to L-malate. This disruption can have significant effects on cellular metabolism and energy production.[1] This inhibitory property is being investigated in cancer research, as altering the Krebs cycle may impact the growth of cancer cells.[1]

The diagram below illustrates the inhibitory action of disodium maleate on the Krebs cycle.

Caption: Inhibition of Fumarate Hydratase in the Krebs Cycle.

Safety and Handling

Disodium maleate may cause skin, eye, and respiratory tract irritation.[2][4][5] It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][8] Avoid creating dust when handling the powder.[3][8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5] Store in a cool, dry place in a tightly sealed container.[4]

References

- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]

- 2. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Disodium maleate [chembk.com]

- 6. gelest.com [gelest.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Disodium Maleate from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of disodium (B8443419) maleate (B1232345), an organic sodium salt derived from maleic acid. The primary synthesis route discussed is the hydrolysis and subsequent neutralization of maleic anhydride (B1165640). This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and safety considerations pertinent to this chemical transformation.

Introduction

Disodium maleate (C₄H₂Na₂O₄) is the disodium salt of maleic acid, a dicarboxylic acid.[1][2] It is typically a white, crystalline, water-soluble powder.[1] Its utility in research and industry is significant, with applications as a buffering agent in biological experiments (typically between pH 5.0 and 6.5), an intermediate in polymer synthesis, and in the development of pharmaceuticals.[1] The synthesis from maleic anhydride is a common and efficient method, involving a straightforward two-step process in an aqueous medium.

Reaction Mechanism and Stoichiometry

The conversion of maleic anhydride to disodium maleate proceeds in two primary stages, which can be performed sequentially or in situ:

-

Hydrolysis: The first stage is the ring-opening hydrolysis of maleic anhydride. In the presence of water, the anhydride ring is cleaved to form maleic acid (cis-butenedioic acid). This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.[3]

-

Neutralization: The second stage is the acid-base neutralization of the newly formed maleic acid. Two equivalents of a sodium base, typically sodium hydroxide (B78521) (NaOH), react with the two carboxylic acid groups to form the disodium salt and water.[1]

The overall reaction when using sodium hydroxide is: C₄H₂O₃ + 2NaOH → C₄H₂Na₂O₄ + H₂O

The following diagram illustrates the chemical pathway from the starting material to the final product.

Quantitative Data and Material Properties

Successful synthesis relies on precise stoichiometry and understanding the properties of the involved reagents.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | White solid | 108-31-6 |

| Sodium Hydroxide | NaOH | 40.00 | White pellets/flakes | 1310-73-2 |

| Water | H₂O | 18.02 | Colorless liquid | 7732-18-5 |

| Disodium Maleate | C₄H₂Na₂O₄ | 160.04 | White crystalline powder | 371-47-1 |

Source: PubChem CID 7923, 14798, 962, 6364608[2]

Table 2: Stoichiometry for Laboratory-Scale Synthesis

| Reactant | Mass (g) | Moles | Molar Ratio | Role |

| Maleic Anhydride | 9.8 | ~0.1 | 1 | Starting Material |

| Sodium Hydroxide | 8.0 | 0.2 | 2 | Neutralizing Agent |

| Water | 100 | ~5.55 | 55.5 | Solvent |

Based on the procedure described by PrepChem.com.[4]

Detailed Experimental Protocol

This protocol details the in situ hydrolysis and neutralization of maleic anhydride to form an aqueous solution of disodium maleate, followed by its isolation and purification.

4.1. Materials and Equipment

-

Maleic anhydride (9.8 g)

-

Sodium hydroxide (8.0 g)

-

Deionized water (approx. 200 mL)

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer or temperature probe

-

Ice-water bath

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Drying oven or desiccator

4.2. Synthesis Procedure

-

Preparation of Base Solution: Carefully dissolve 8.0 g of sodium hydroxide in 100 g (100 mL) of deionized water in the 250 mL flask. Stir until the solid is completely dissolved. Caution: This process is exothermic; cool the flask in an ice-water bath if necessary.

-

Reaction Setup: Equip the flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in an ice-water bath on top of the magnetic stirrer to manage the reaction temperature.

-

Addition of Maleic Anhydride: Slowly add 9.8 g of maleic anhydride to the stirred sodium hydroxide solution. The addition should be portion-wise or controlled to keep the internal temperature below 40-50°C. Critical Safety Note: The reaction of maleic anhydride with a strong base is highly exothermic. Rapid addition can cause the solution to boil, posing a significant safety hazard.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion, resulting in a homogeneous solution of disodium maleate.[4]

4.3. Isolation and Purification

-

Crystallization: The product can be purified by recrystallization from the aqueous solution.[1]

-

Gently heat the solution to reduce the volume by approximately one-third, creating a saturated solution.

-

Cover the crystallizing dish and allow it to cool slowly to room temperature.

-

Once crystal formation begins, place the dish in an ice-water bath for 30-60 minutes to maximize crystal precipitation.[5]

-

-

Filtration: Isolate the white crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual sodium hydroxide or other soluble impurities.

-

Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

4.4. Product Characterization

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the limiting reactant (maleic anhydride).

-

pH Measurement: A 50 g/L aqueous solution of the product should exhibit a pH between 7.0 and 9.0 at 25°C.[1]

-

Purity Assessment: Purity can be assessed by titration. Dissolve a known mass of the product in glacial acetic acid and titrate with a standardized solution of perchloric acid.[6]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Safety and Handling

-

Corrosives: Sodium hydroxide is highly corrosive and can cause severe burns. Maleic anhydride is a skin and respiratory sensitizer (B1316253) and irritant. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exothermic Reaction: The neutralization reaction is highly exothermic. Proper temperature control via slow addition and an ice bath is crucial to prevent uncontrolled boiling and splashing of the corrosive solution.

-

Handling: Handle all chemicals within a fume hood to avoid inhalation of dust or vapors.

By following this guide, researchers can safely and effectively synthesize and purify disodium maleate for use in a variety of scientific applications.

References

A Technical Guide to Disodium Maleate: Properties, Synthesis, and Applications

Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, is a versatile organic compound with significant applications across various scientific disciplines, including pharmaceutical sciences, biochemistry, and materials science. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and its utility in research and drug development.

Core Physicochemical Properties

A summary of the key quantitative data for disodium maleate is presented below. These properties are fundamental to its application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₄H₂Na₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 160.04 g/mol | [1][2][3][5] |

| Exact Mass | 159.97484710 g/mol | [1][2] |

| Appearance | White crystalline or amorphous powder | [1][5] |

| Density | 1.3 - 1.499 g/cm³ | [1] |

| Melting Point | 138 - 139 °C | [1] |

| Water Solubility | Highly soluble | [1] |

| pH of 5% Solution | 7.0 - 9.0 | [1][5] |

| CAS Number | 371-47-1 | [1][3][6] |

Molecular Structure and Formula

Disodium maleate is an organic sodium salt with the chemical formula C₄H₂Na₂O₄.[1][2][3][4][5] It is the disodium salt of maleic acid, a dicarboxylic acid with a cis-configuration of the carboxyl groups, which is crucial for its chemical reactivity.[1]

Synthesis of Disodium Maleate

The synthesis of disodium maleate is typically achieved through straightforward acid-base chemistry.

Experimental Protocol: Neutralization of Maleic Anhydride (B1165640)

A common and efficient method for the laboratory-scale synthesis of disodium maleate involves the reaction of maleic anhydride with sodium hydroxide (B78521) in an aqueous solution.[7]

Materials:

-

Maleic Anhydride (9.8 parts by weight)

-

Sodium Hydroxide (8 parts by weight)

-

Deionized Water (100 parts by weight)

Procedure:

-

Carefully add 8 parts by weight of sodium hydroxide and 9.8 parts by weight of maleic anhydride to 100 parts by weight of deionized water in a suitable reaction vessel.[7]

-

Stir the mixture until all solids have dissolved, resulting in a homogeneous aqueous solution of disodium maleate.[7]

-

The resulting solution can be used directly or the disodium maleate can be isolated by removing the water, for example, using a rotary evaporator to yield a white powder.[7]

Applications in Research and Drug Development

Disodium maleate's chemical properties make it a valuable tool in various research and pharmaceutical applications.

Buffering Agent

In biochemical and cell culture applications, maintaining a stable pH is critical. Disodium maleate can function as a buffering agent, particularly in the pH range of 5.0 to 6.5.[1]

Experimental Protocol: Preparation of a Maleate Buffer

This protocol describes the preparation of a 0.1 M maleate buffer solution.

Materials:

-

Disodium maleate

-

0.1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

pH meter

Procedure:

-

Dissolve an appropriate amount of disodium maleate in deionized water to achieve a final concentration of 0.1 M.

-

Monitor the pH of the solution using a calibrated pH meter. The initial pH will be alkaline.[1][8]

-

Slowly titrate the solution with 0.1 M HCl while stirring continuously.[8]

-

Continue adding HCl until the desired pH (e.g., pH 6.0) is reached.

-

Bring the solution to the final desired volume with deionized water.

Enzyme Inhibition Studies

Disodium maleate is a known inhibitor of fumarate (B1241708) hydratase, an enzyme in the Krebs (citric acid) cycle.[1] This inhibitory action allows researchers to study the metabolic consequences of disrupting this crucial pathway, which has implications for cancer research.[1]

Pharmaceutical Formulations

In the development of pharmaceuticals, disodium maleate serves as an excipient. Its high water solubility and ability to interact with active pharmaceutical ingredients can enhance the solubility and bioavailability of poorly soluble drugs.[1] Furthermore, it may be used to modulate drug release profiles in controlled-release formulations.[1]

References

- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]

- 2. plantaedb.com [plantaedb.com]

- 3. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. MALEIC ACID DISODIUM SALT | 371-47-1 [chemicalbook.com]

- 6. Disodium Maleate | 371-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Physical and Chemical Properties of Disodium Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile organic compound with significant applications across various scientific and industrial sectors.[1] Its utility is prominent in polymer chemistry, as a crucial component in the synthesis of various copolymers, and within the pharmaceutical industry, where it serves as an excipient in drug formulations.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of disodium maleate, supported by experimental methodologies and structured data presentation to aid researchers and professionals in its application and development.

Chemical Identity and Structure

Disodium maleate is chemically designated as disodium (2Z)-but-2-enedioate.[1] The presence of a cis-configured carbon-carbon double bond is a key structural feature that influences its chemical reactivity and physical properties.

Molecular Formula: C₄H₂Na₂O₄[1]

Canonical SMILES: C1=CC(=O)OC1=O.[Na+].[Na+]

InChI Key: MSJMDZAOKORVFC-UAIGNFCESA-L[1]

Physical Properties

Disodium maleate is typically a white crystalline powder under ambient conditions.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 160.04 g/mol | [1][2] |

| Exact Mass | 159.97484710 g/mol | [2] |

| Melting Point | >300°C (decomposes) | |

| Density | 1.499 g/cm³ | [1] |

| Solubility in Water | >50 g/L (25°C) | [1] |

| pKa (of maleic acid) | pKa₁ = 1.9, pKa₂ = 6.2 | [1] |

| pH (50 g/L solution at 25°C) | 7.0 - 9.0 | [1] |

| Appearance | White crystalline powder | [1] |

Chemical Properties

The chemical behavior of disodium maleate is largely dictated by the carboxylate groups and the carbon-carbon double bond.

Reactivity

-

Neutralization: As a salt of a weak acid and a strong base, it reacts with strong acids to form maleic acid.

-

Esterification: The carboxylate groups can be esterified under acidic conditions with alcohols.

-

Polymerization: Disodium maleate can participate in polymerization reactions. In emulsion polymerization, it can influence the polymerization activity. For instance, in the copolymerization of maleic anhydride (B1165640) and sodium allyl sulfonate, the degree of neutralization to form monosodium or disodium maleate significantly affects the reaction. Disodium maleate, having a poorer polymerization activity compared to monosodium maleate, can hinder the polymerization process.[2]

Stability

Disodium maleate is generally stable under normal conditions. However, at elevated temperatures, it will decompose.

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of disodium maleate can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry disodium maleate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For disodium maleate, decomposition is typically observed at temperatures above 300°C.

Determination of Aqueous Solubility

Methodology: The solubility of disodium maleate in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

-

Preparation of Saturated Solution: An excess amount of disodium maleate is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and its concentration is determined using a suitable analytical method, such as gravimetric analysis (evaporation of the solvent and weighing the residue) or a validated titration method.

pH Determination

Methodology: The pH of an aqueous solution of disodium maleate is measured using a calibrated pH meter according to USP General Chapter <791>.

-

Solution Preparation: A solution of known concentration (e.g., 50 g/L) is prepared by dissolving a weighed amount of disodium maleate in deionized water.

-

Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement: The electrode of the calibrated pH meter is immersed in the disodium maleate solution, and the pH reading is recorded once it stabilizes.

Assay by Titration

Methodology: The purity of disodium maleate can be determined by a non-aqueous acid-base titration.

-

Sample Preparation: A precisely weighed amount of disodium maleate is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.

-

Titration: The solution is titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid.

-

Endpoint Detection: The endpoint of the titration can be determined potentiometrically or by using a suitable visual indicator. The volume of titrant required to reach the endpoint is recorded.

-

Calculation: The percentage purity of disodium maleate is calculated based on the stoichiometry of the reaction and the concentration of the titrant.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of dry disodium maleate is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). Key characteristic peaks for the carboxylate groups (around 1600-1550 cm⁻¹ and 1400 cm⁻¹) and the C=C double bond should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of disodium maleate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift referencing.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The ¹H NMR spectrum is expected to show a singlet for the two equivalent vinyl protons, and the ¹³C NMR spectrum will show signals for the carboxylate carbons and the vinyl carbons.

Applications and Logical Workflows

Quality Control of Disodium Maleate as a Pharmaceutical Excipient

Disodium maleate is used as an excipient in pharmaceutical formulations. A typical quality control workflow ensures its identity, purity, and suitability for use.

Caption: Quality Control Workflow for Disodium Maleate.

Role in Emulsion Polymerization

Disodium maleate can be used as a comonomer or pH buffer in emulsion polymerization processes. The following diagram illustrates a simplified workflow.

Caption: Emulsion Polymerization Workflow with Disodium Maleate.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of disodium maleate, along with relevant experimental protocols and visualizations of its application workflows. The structured presentation of this data is intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and more effective utilization of this important chemical compound.

References

An In-depth Technical Guide to Disodium Maleate (CAS 371-47-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) maleate (B1232345), the disodium salt of maleic acid, is a versatile organic compound with the CAS number 371-47-1.[1] It is increasingly utilized across various scientific disciplines, including pharmaceuticals, biochemistry, and materials science. In the pharmaceutical industry, it serves as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] For researchers, its significance lies in its ability to act as a metabolic inhibitor, providing a valuable tool for studying cellular metabolic pathways. This technical guide provides a comprehensive overview of disodium maleate, focusing on its chemical and physical properties, synthesis, analytical methods, and its role in biological systems, complete with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

Disodium maleate is a white crystalline or amorphous powder.[2][3] It is the disodium salt of (Z)-but-2-enedioic acid.[1]

Table 1: Chemical Identifiers and Physical Properties of Disodium Maleate

| Property | Value | Reference |

| CAS Number | 371-47-1 | [1] |

| Molecular Formula | C₄H₂Na₂O₄ | [1] |

| Molecular Weight | 160.04 g/mol | [1] |

| IUPAC Name | disodium;(Z)-but-2-enedioate | [1] |

| Synonyms | Sodium maleate, Maleic acid disodium salt | [1] |

| Appearance | White crystalline or amorphous powder | [2][3] |

| Solubility | Soluble in water | [2] |

| pH (50 g/L solution) | 7.0 - 9.0 |

Synthesis

Disodium maleate is typically synthesized through a neutralization reaction between maleic acid or maleic anhydride (B1165640) and a sodium base, such as sodium hydroxide (B78521).

Synthesis Workflow

Synthesis workflow for disodium maleate.

Experimental Protocol: Synthesis of Disodium Maleate

This protocol is based on the neutralization of maleic anhydride with sodium hydroxide.

Materials:

-

Maleic anhydride (9.8 parts by weight)

-

Sodium hydroxide (8.0 parts by weight)

-

Deionized water (100 parts by weight)

Procedure:

-

Carefully add sodium hydroxide to the deionized water and stir until fully dissolved. Note: This process is exothermic.

-

Slowly add maleic anhydride to the sodium hydroxide solution while stirring continuously.

-

Continue stirring until a homogeneous solution of disodium maleate is obtained.

-

For purification, the disodium maleate can be isolated by evaporation of the water or by crystallization. For crystallization, the solution can be concentrated and then cooled to induce crystal formation. The resulting crystals can be collected by filtration and dried.

Analytical Methods

Accurate characterization and quantification of disodium maleate are crucial for its application in research and pharmaceutical development. The following sections detail common analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the disodium maleate molecule.

Table 2: Key FT-IR Absorption Bands for Disodium Maleate

| Wavenumber (cm⁻¹) | Assignment |

| ~1560-1600 | Asymmetric stretching of carboxylate (COO⁻) |

| ~1395-1410 | Symmetric stretching of carboxylate (COO⁻) |

| ~3000-3500 | O-H stretching (from residual water) |

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

-

Grind approximately 1-2 mg of the solid disodium maleate sample to a fine powder using an agate mortar and pestle.[4]

-

Add 100-200 mg of dry potassium bromide (KBr) powder to the mortar.[4]

-

Thoroughly mix the sample and KBr by grinding them together.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[4]

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the maleate anion.

Experimental Protocol: ¹H-NMR Sample Preparation

-

Dissolve the sample in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).[5]

-

If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL.[7]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Expected ¹H NMR Spectrum: In D₂O, the two vinyl protons of the maleate dianion are chemically equivalent and will appear as a singlet. The chemical shift will be approximately δ 6.0-6.3 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of disodium maleate and for its quantification in various matrices. A stability-indicating method is crucial for pharmaceutical applications.

Experimental Protocol: Stability-Indicating RP-HPLC Method (Adapted)

This protocol is adapted from methods for other maleate salts and provides a starting point for method development and validation for disodium maleate.[8][9][10]

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B may be required to elute any potential degradation products. A typical starting point could be 95% A, holding for a few minutes, then ramping to 50% A over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the carboxylate group)

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solution: Accurately weigh about 25 mg of disodium maleate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the disodium maleate sample to stress conditions such as:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat at an elevated temperature

-

Photolytic Degradation: Exposure to UV light

Biological Activity and Mechanism of Action

The primary biochemical role of disodium maleate of interest to researchers is its function as a metabolic inhibitor.

Inhibition of the Krebs Cycle

Maleate is a known inhibitor of enzymes in the tricarboxylic acid (TCA) or Krebs cycle. It acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), which catalyzes the oxidation of succinate to fumarate (B1241708). While structurally similar to fumarate, maleate's cis-isomer configuration prevents its enzymatic conversion. Some literature also refers to its inhibition of fumarate hydratase, which catalyzes the reversible hydration of fumarate to malate (B86768).[11] This inhibition disrupts the normal flow of the Krebs cycle, leading to an accumulation of upstream metabolites and a decrease in downstream products.

Inhibition of the Krebs Cycle by Disodium Maleate.

Experimental Protocol: Fumarase Activity Assay (Colorimetric)

This protocol is based on a coupled enzyme assay to monitor fumarase activity.[2][12] The conversion of fumarate to malate by fumarase is coupled to the reduction of NAD⁺ to NADH by malate dehydrogenase, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5

-

Fumarate solution (substrate)

-

Malate Dehydrogenase (coupling enzyme)

-

NAD⁺ solution

-

Disodium maleate (inhibitor)

-

Sample containing fumarase (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NAD⁺, and malate dehydrogenase.

-

Add the sample containing fumarase to the reaction mixture.

-

To test for inhibition, add varying concentrations of disodium maleate to the reaction mixture.

-

Initiate the reaction by adding the fumarate solution.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the fumarase activity.

-

Compare the rates of reaction in the presence and absence of disodium maleate to determine the inhibitory effect.

Effects on Renal Gluconeogenesis

Maleate has been shown to inhibit renal gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors in the kidneys.[13] This effect is particularly relevant in the study of kidney metabolism and pathology.

Experimental Protocol: Measurement of Renal Gluconeogenesis in Kidney Cortex Slices

This protocol involves incubating kidney cortex slices with a labeled gluconeogenic precursor and measuring the production of labeled glucose.[14]

Materials:

-

Krebs-Ringer bicarbonate buffer (or similar)

-

Labeled gluconeogenic precursor (e.g., L-[U-¹⁴C]lactate or L-[U-¹⁴C]malate)

-

Disodium maleate

-

Scintillation cocktail and counter

Procedure:

-

Prepare thin slices of rat kidney cortex.

-

Incubate the slices in buffer containing the labeled gluconeogenic precursor.

-

For inhibitor studies, include disodium maleate in the incubation medium at the desired concentration.

-

After incubation, stop the reaction (e.g., by adding perchloric acid).

-

Isolate the glucose from the incubation medium, for example, by ion-exchange chromatography.

-

Quantify the amount of labeled glucose produced using liquid scintillation counting.

-

Compare the amount of glucose produced in the presence and absence of disodium maleate.

Impact on Coenzyme A Metabolism

Studies have indicated that maleate can interfere with coenzyme A (CoA) metabolism in the kidneys. It is suggested that maleate binds to and sequesters CoA, forming a stable and metabolically inactive derivative.[15] This can lead to a depletion of the free CoA pool, impacting numerous metabolic reactions that depend on CoA.

Proposed mechanism of maleate's effect on Coenzyme A.

Experimental Protocol: Quantification of Coenzyme A

Quantification of CoA levels in tissues or mitochondria after treatment with maleate can be performed using HPLC-MS/MS.[16]

Procedure Outline:

-

Isolate mitochondria or prepare tissue homogenates from control and maleate-treated samples.

-

Extract CoA and its thioesters using an appropriate extraction solution (e.g., containing trichloroacetic acid).

-

Use solid-phase extraction (SPE) to partially purify the CoA species.

-

Analyze the extracts by reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS).

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Compare the levels of free CoA and various acyl-CoAs between the control and maleate-treated groups.

Applications in Drug Development and Research

-

Pharmaceutical Excipient: Disodium maleate is used in drug formulations to improve the solubility and stability of the active pharmaceutical ingredient.[2]

-

Buffering Agent: Due to its pKa values, it can be used to prepare buffer solutions for various biochemical and cell culture applications.

-

Metabolic Research Tool: Its inhibitory effects on key metabolic enzymes make it a valuable tool for studying metabolic pathways, mitochondrial function, and the cellular response to metabolic stress.

-

Model for Nephrotoxicity: Maleate-induced nephrotoxicity serves as an experimental model to study the mechanisms of acute kidney injury.[3]

Safety and Handling

Disodium maleate is generally considered to be an irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Disodium maleate (CAS 371-47-1) is a compound with significant utility in both pharmaceutical sciences and fundamental research. Its well-defined chemical properties and straightforward synthesis make it readily accessible. For drug development professionals, its role as an excipient is of primary interest. For researchers, its function as a metabolic inhibitor provides a powerful means to investigate cellular metabolism and its dysregulation in disease. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use and study of this versatile compound.

References

- 1. theukcarnivore.substack.com [theukcarnivore.substack.com]

- 2. Fumarase Activity检测试剂盒 (Colorimetric) (ab196992)| Abcam中文官网 [abcam.cn]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. agilent.com [agilent.com]

- 8. iomcworld.org [iomcworld.org]

- 9. benchchem.com [benchchem.com]

- 10. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]

- 11. rsc.org [rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Gluconeogenesis in the kidney cortex. Effects of D-malate and amino-oxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gluconeogenesis in the kidney cortex. Flow of malate between compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Disodium Maleate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) maleate (B1232345) in aqueous and organic media. Disodium maleate, the sodium salt of maleic acid, is a compound of interest in various industrial and pharmaceutical applications. A thorough understanding of its solubility is critical for its use in formulation development, chemical synthesis, and biological assays. This document summarizes the available qualitative and quantitative solubility data, presents detailed experimental protocols for solubility determination, and provides visualizations of a key biochemical interaction and an experimental workflow. While quantitative data is limited in publicly accessible literature, this guide consolidates the current knowledge and provides the necessary methodologies for its empirical determination.

Introduction

Disodium maleate (C₄H₂Na₂O₄) is a white crystalline powder known for its high polarity and ionic character. These properties fundamentally govern its solubility in different solvent systems. In pharmaceutical sciences, disodium maleate can be used as a buffering agent or as a counterion to form salts of active pharmaceutical ingredients (APIs), potentially influencing their solubility and bioavailability. Its industrial applications include roles in polymer chemistry and as a corrosion inhibitor. Therefore, a detailed understanding of its solubility profile is essential for optimizing its application in these fields.

Solubility Profile of Disodium Maleate

The solubility of disodium maleate is dictated by its ionic nature, arising from the two sodium cations and the maleate dianion. This leads to a stark contrast in its solubility between polar and non-polar solvents.

Aqueous Solubility

Disodium maleate exhibits excellent solubility in water.[1] The dissolution in water at room temperature is typically rapid and results in a clear, almost transparent solution.[1][2] The high hydrophilicity is attributed to the strong ion-dipole interactions between the sodium and maleate ions and the polar water molecules.[1]

While precise quantitative data on the temperature-dependent solubility of disodium maleate is not widely available in the reviewed literature, it is known that higher temperatures generally increase the rate of dissolution.[1] A key quantitative indicator of its substantial water solubility is the fact that a 50 g/L solution can be readily prepared at 25°C, which corresponds to a solubility of at least 5 g/100 mL at this temperature.[1] The pH of such a solution is typically in the range of 7.0 to 9.0.[1]

Table 1: Quantitative Aqueous Solubility of Disodium Maleate

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| 25 | ≥ 5.0 | Based on the ability to form a 50 g/L solution.[1] |

Solubility in Organic Solvents

Consistent with its ionic structure, disodium maleate has significantly limited solubility in most organic solvents.[1] The weak interactions between the ions of disodium maleate and the molecules of non-polar or weakly polar organic solvents are insufficient to overcome the lattice energy of the salt.

Table 2: Qualitative Solubility of Disodium Maleate in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | Very Low / Insoluble | Despite being a polar solvent, its polarity is significantly lower than water, making it a poor solvent for ionic salts like disodium maleate. |

| Ethanol (B145695) | Polar Protic | Very Low / Insoluble | Similar to methanol, ethanol is not a suitable solvent for disodium maleate. |

| Acetone (B3395972) | Polar Aprotic | Very Low / Insoluble | The inability of acetone to form strong interactions with the sodium and maleate ions results in negligible solubility. |

| Toluene (B28343) | Non-polar | Insoluble | As a non-polar solvent, toluene cannot effectively solvate the ions of disodium maleate. |

| Hexane (B92381) | Non-polar | Insoluble | The non-polar nature of hexane makes it an unsuitable solvent for ionic compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility. The subsequent quantification of the dissolved solute can be performed using gravimetric analysis or a spectroscopic method like UV-Vis spectroscopy.

Shake-Flask Method for Achieving Equilibrium

This protocol describes the steps to prepare a saturated solution of disodium maleate at a specific temperature.

Materials:

-

Disodium maleate (solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight seals

Procedure:

-

Add an excess amount of solid disodium maleate to a pre-weighed glass vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.[3]

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment. This can be facilitated by centrifugation at the same temperature.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) for analysis, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent may also be employed.

Quantification by Gravimetric Analysis

This method determines the mass of the dissolved solute in a known mass of the solvent.

Materials:

-

Saturated solution from the shake-flask method

-

Pre-weighed evaporating dish

-

Pipette

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately pipette a known volume of the saturated supernatant into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven set to a temperature that will not cause decomposition of the disodium maleate (e.g., 100-110°C).

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry disodium maleate residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculate the solubility based on the mass of the residue and the mass of the solvent (initial mass of the solution minus the final mass of the residue).

Quantification by UV-Vis Spectroscopy

This method is suitable if disodium maleate exhibits absorbance in the UV-Vis spectrum and is particularly useful for lower solubility measurements.

Materials:

-

Saturated solution from the shake-flask method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes for dilutions

-

Pure solvent for blank and dilutions

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of disodium maleate of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Accurately dilute a known volume of the saturated supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of disodium maleate in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of disodium maleate.

Biochemical Interaction: Inhibition of Fumarate (B1241708) Hydratase

Disodium maleate can act as a competitive inhibitor of fumarate hydratase, an enzyme in the tricarboxylic acid (TCA) or Krebs cycle. This is due to the structural similarity between maleate and the enzyme's natural substrate, fumarate. The following diagram depicts the Krebs cycle, highlighting the step catalyzed by fumarate hydratase and its inhibition by maleate.

Conclusion

Disodium maleate is a highly water-soluble compound with limited solubility in organic solvents, a profile dictated by its ionic nature. While precise, temperature-dependent quantitative solubility data remains sparse in the literature, its high aqueous solubility is well-documented qualitatively and supported by its ability to form concentrated solutions. For applications requiring exact solubility values, this guide provides detailed and established experimental protocols based on the shake-flask method with subsequent gravimetric or UV-Vis analysis. Furthermore, the visualization of its inhibitory action on fumarate hydratase provides context for its potential biochemical applications and off-target effects in drug development. This guide serves as a foundational resource for researchers and professionals working with disodium maleate, enabling informed decisions in formulation, synthesis, and biological studies.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Disodium Maleate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) maleate (B1232345), the sodium salt of maleic acid, is a chemical intermediate utilized in various industrial and pharmaceutical applications. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of disodium maleate, including its decomposition pathway and methodologies for its characterization.

Thermal Stability and Decomposition Profile

Disodium maleate is a crystalline solid that is generally more thermally stable than its parent acid, maleic acid. Its decomposition is an endothermic process that occurs at elevated temperatures, likely proceeding in multiple stages. The final inorganic residue of the thermal decomposition of sodium carboxylates, such as sodium carboxymethyl starch, is typically sodium carbonate[1].

Key Thermal Events

The thermal decomposition of disodium maleate is expected to exhibit the following key events upon heating:

-

Melting: As a crystalline solid, disodium maleate will first undergo a phase transition from solid to liquid.

-

Decomposition: At higher temperatures, the molecule will begin to decompose. This process is likely to be complex, involving the breakdown of the organic maleate structure. The unsaturated nature of the maleate anion may influence the decomposition pathway compared to its saturated analog, sodium succinate.

-

Formation of Sodium Carbonate: The decomposition is expected to yield sodium carbonate as the final stable inorganic residue, along with the evolution of various gaseous byproducts.

Quantitative Thermal Analysis Data

Precise quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for disodium maleate is not available in the public literature. However, based on the behavior of similar sodium carboxylates, an illustrative dataset is presented below to guide researchers in their analyses.

Table 1: Illustrative Thermal Analysis Data for Disodium Maleate

| Parameter | Value | Technique | Comments |

| Melting Point (Tm) | ~280 - 320 °C | DSC | Expected decomposition onset temperature range. |

| Mass Loss (Step 1) | ~10 - 15% | TGA | Potential initial loss of volatile components or initial breakdown. |

| Temperature Range (Step 1) | ~280 - 350 °C | TGA | Corresponds to the initial phase of decomposition. |

| Mass Loss (Step 2) | ~25 - 35% | TGA | Major decomposition step leading to the formation of intermediates. |

| Temperature Range (Step 2) | ~350 - 500 °C | TGA | Higher temperature degradation of the organic moiety. |

| Final Residue | ~40 - 45% | TGA | Theoretical mass of Na₂CO₃ from C₄H₂Na₂O₄ is ~66.2%. The difference suggests the formation of other non-volatile intermediates or incomplete decomposition under certain conditions. |

| Enthalpy of Decomposition (ΔHd) | Endothermic | DSC | The overall decomposition process is expected to require energy input. |

Note: The data in this table is illustrative and intended for guidance. Actual experimental values may vary based on specific conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized yet detailed methodologies for the thermal analysis of disodium maleate using TGA and DSC.

Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of disodium maleate by measuring mass changes as a function of temperature.

Objective: To quantify the mass loss of disodium maleate upon heating and determine the temperatures of decomposition events.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550 or similar)[2].

Materials:

-

Disodium maleate sample (powder form)

-

Inert purge gas (e.g., Nitrogen or Argon, high purity)

-

Oxidative purge gas (e.g., Air), if required for specific study objectives

-

TGA sample pans (e.g., platinum or alumina)

Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature.

-

Turn on the purge gas and allow the system to stabilize. A typical flow rate is 20-50 mL/min[3].

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the disodium maleate sample directly into a clean, tared TGA pan.

-

Record the exact mass.

-

Ensure the sample is evenly spread at the bottom of the pan to ensure uniform heating.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Select the appropriate purge gas (e.g., Nitrogen for inert atmosphere studies).

-

-

Data Acquisition:

-

Start the experiment and record the mass change as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage mass loss for each distinct decomposition step.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

This protocol describes the measurement of heat flow to or from the disodium maleate sample as a function of temperature, allowing for the determination of melting points and enthalpies of transitions.

Objective: To identify and quantify thermal transitions such as melting and decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500 or similar)[4].

Materials:

-

Disodium maleate sample (powder form)

-

DSC sample pans and lids (e.g., aluminum or copper)

-

Reference pan (empty)

-

Inert purge gas (e.g., Nitrogen, high purity)

Procedure:

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Turn on the purge gas and allow the system to stabilize.

-

-

Sample Preparation:

-

Weigh approximately 2-5 mg of the disodium maleate sample into a DSC pan.

-

Record the exact mass.

-

Hermetically seal the pan with a lid.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Program the instrument with the desired temperature profile. A typical scan would be:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Start the experiment and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (melting) and exothermic (decomposition) peaks.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of fusion (ΔHf) and enthalpy of decomposition (ΔHd) by integrating the area under the respective peaks.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of disodium maleate.

Caption: Workflow for TGA and DSC analysis of disodium maleate.

Proposed Decomposition Pathway

Based on the thermal decomposition of other sodium carboxylates, a plausible decomposition pathway for disodium maleate is proposed below.

Caption: Proposed thermal decomposition pathway for disodium maleate.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of disodium maleate for researchers and professionals in drug development and related fields. While specific experimental data remains to be published, the provided protocols and illustrative data offer a strong starting point for in-house analysis. The proposed decomposition pathway, culminating in the formation of sodium carbonate, is consistent with the behavior of similar compounds. Further experimental investigation is necessary to fully elucidate the precise decomposition mechanism and quantify the associated thermal events for disodium maleate.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Disodium Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of disodium (B8443419) maleate (B1232345), a compound of interest in various chemical and pharmaceutical applications. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility and stability, which are critical parameters in drug development and materials science. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of disodium maleate monohydrate has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c.[1] A comprehensive summary of the crystallographic data is presented below, offering a quantitative overview of the unit cell and its contents.

| Parameter | Value |

| Chemical Formula | C₄H₂Na₂O₄ · H₂O |

| Molecular Weight | 178.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 20.979 (4) Å |

| b | 10.004 (3) Å |

| c | 6.369 (1) Å |

| α | 90° |

| β | 100.15 (1)° |

| γ | 90° |

| Volume and Density | |

| Volume (V) | 1318.9 ų |

| Calculated Density | 1.79 g/cm³ |

Structural Insights

The crystal structure of disodium maleate monohydrate reveals a complex three-dimensional network. The maleate dianion is non-planar, with the two carboxylate groups twisted relative to the carbon-carbon double bond.[1] Specifically, one carboxylate group is twisted by 66.0° and the other is rotated by -16.9° about their respective C-C bonds.[1]

Both sodium ions exhibit a five-coordinate geometry, forming a distorted square-pyramidal arrangement with oxygen atoms from the carboxylate groups and the water molecule.[1] The water molecule plays a crucial role in the crystal packing, linking the maleate dianions through a hydrogen-bonded helical array.[1]

Experimental Protocols

The determination of the crystal structure of disodium maleate monohydrate involved the following key experimental procedures:

Crystal Growth

Single crystals of disodium maleate monohydrate were prepared by dissolving the crude salt in a mixture of dimethyl sulfoxide (B87167) (DMSO) and a small amount of water.[1] Platy crystals of good quality were obtained through the slow evaporation of water from this solution.[1]

X-ray Diffraction Data Collection

A suitable single crystal was mounted and subjected to X-ray diffraction analysis. The unit-cell parameters were initially determined photographically and later refined using a Picker FACS-1 diffractometer.[1] Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) was used for data collection up to a 2θ maximum of 80°.[1] A total of 4157 independent reflections were measured, of which 2871 were considered observed based on the intensity criterion I > 3σ(I).[1]

Structure Solution and Refinement

The crystal structure was solved using symbolic addition methods.[1] Subsequent refinement of the atomic coordinates and anisotropic thermal parameters was carried out by full-matrix least-squares methods.[1] The final refinement converged to a weighted R-value (Rw) of 0.048 and an unweighted R-value (R) of 0.033 for the observed reflections.[1]

Visualization of the Analytical Workflow

The logical flow of the experimental and computational steps involved in the crystal structure analysis of disodium maleate is depicted in the following diagram.

Caption: Workflow for Disodium Maleate Crystal Structure Analysis.

References

An In-depth Technical Guide to the pH of Disodium Maleate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the pH of aqueous disodium (B8443419) maleate (B1232345) solutions. It includes theoretical calculations, experimental protocols, and visual representations to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Core Concepts: Understanding the Alkaline Nature of Disodium Maleate

Disodium maleate (C₄H₂Na₂O₄) is the sodium salt of maleic acid, a weak diprotic acid. When dissolved in water, disodium maleate dissociates completely into two sodium ions (Na⁺) and a maleate dianion (C₄H₂O₄²⁻). The sodium ion is a spectator ion and does not react with water. However, the maleate ion is the conjugate base of a weak acid (the hydrogen maleate ion, HC₄H₂O₄⁻) and will undergo hydrolysis, reacting with water to produce hydroxide (B78521) ions (OH⁻). This production of hydroxide ions results in a solution with an alkaline pH.

The hydrolysis of the maleate ion is the key determinant of the solution's pH. The reaction proceeds as follows:

C₄H₂O₄²⁻(aq) + H₂O(l) ⇌ HC₄H₂O₄⁻(aq) + OH⁻(aq)

Quantitative Data Summary

The pH of a disodium maleate solution is dependent on its concentration and the dissociation constants of its parent acid, maleic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₂Na₂O₄ | [1] |

| Molecular Weight | 160.04 g/mol | [1] |

| pKa1 of Maleic Acid | ~1.9 | [2] |

| pKa2 of Maleic Acid | ~6.07 - 6.2 | [2] |

| pH of 50 g/L Solution | 7.0 - 9.0 at 25°C | |

| Calculated pH of 0.1 M Solution | Approximately 9.77 | (See Calculation Below) |

Theoretical pH Calculation

To calculate the theoretical pH of a disodium maleate solution, we must first determine the base dissociation constant (Kb) for the maleate ion's hydrolysis reaction. This can be calculated from the second acid dissociation constant (Ka2) of maleic acid and the ion-product constant of water (Kw = 1.0 x 10⁻¹⁴ at 25°C).

Step 1: Calculate Kb1 for the maleate ion (C₄H₂O₄²⁻)

The relevant equilibrium is the hydrolysis of the maleate ion, which is the conjugate base of the hydrogen maleate ion (HC₄H₂O₄⁻). Therefore, we use Ka2 of maleic acid.

-

Kb1 = Kw / Ka2

-

pKa2 ≈ 6.2, so Ka2 ≈ 10⁻⁶·² = 1.58 x 10⁻⁷

-

Kb1 = (1.0 x 10⁻¹⁴) / (1.58 x 10⁻⁷) = 6.33 x 10⁻⁸

Step 2: Calculate the hydroxide ion concentration [OH⁻]

We can use the Kb expression for the hydrolysis of the maleate ion:

-

Kb1 = [HC₄H₂O₄⁻][OH⁻] / [C₄H₂O₄²⁻]

For a solution of disodium maleate with concentration C, we can assume that at equilibrium, [HC₄H₂O₄⁻] = [OH⁻] = x, and [C₄H₂O₄²⁻] = C - x. Since Kb1 is small, we can approximate C - x ≈ C.

-

Kb1 = x² / C

-

x = √ (Kb1 * C)

For a 0.1 M disodium maleate solution:

-

x = √ (6.33 x 10⁻⁸ * 0.1) = √ (6.33 x 10⁻⁹) ≈ 7.96 x 10⁻⁵ M

-

So, [OH⁻] ≈ 7.96 x 10⁻⁵ M

Step 3: Calculate pOH and pH

-

pOH = -log[OH⁻] = -log(7.96 x 10⁻⁵) ≈ 4.10

-

pH = 14 - pOH = 14 - 4.10 = 9.90

Note: A more precise pKa2 value of 5.96 x 10⁻⁷ from one source would yield a calculated pH of approximately 9.61 for a 0.1 M solution, highlighting the sensitivity of the calculation to the exact pKa values used.[3]

Experimental Protocol for pH Measurement

This protocol outlines the steps for the accurate determination of the pH of a disodium maleate solution using a calibrated pH meter.

3.1. Materials and Equipment

-

Disodium maleate (solid)

-

Deionized or distilled water

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

-

Wash bottle with deionized water

-

Lint-free tissues

3.2. Procedure

-

pH Meter Calibration:

-

Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the disodium maleate solution (e.g., pH 7.00 and 10.00).

-

Rinse the electrode with deionized water and gently blot dry with a lint-free tissue between each buffer measurement.

-

-

Preparation of Disodium Maleate Solution (e.g., 0.1 M):

-

Calculate the mass of disodium maleate required to prepare the desired volume and concentration of the solution (e.g., for 100 mL of a 0.1 M solution, 1.6004 g of disodium maleate is needed).

-

Accurately weigh the calculated mass of disodium maleate using an analytical balance.

-

Transfer the solid to a beaker containing a portion of the total volume of deionized water.

-

Dissolve the solid completely using a magnetic stirrer.

-

Carefully transfer the solution to a volumetric flask of the appropriate size.

-

Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

-

Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

pH Measurement:

-

Pour a sufficient amount of the prepared disodium maleate solution into a clean, dry beaker.

-

Immerse the calibrated pH electrode into the solution, ensuring the electrode bulb is fully covered.

-

Allow the pH reading to stabilize. A stable reading is one that does not change significantly over a 30-60 second interval.

-

Record the pH value to two decimal places.

-

After measurement, rinse the electrode thoroughly with deionized water and store it according to the manufacturer's instructions.

-

Visualizations

Signaling Pathways and Logical Relationships

References

Disodium Maleate as a Metabolite in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) maleate (B1232345), the salt of maleic acid, is recognized not only as a component of various pharmaceutical formulations but also as an endogenous metabolite in biological systems. While often studied in the context of toxicology, particularly its nephrotoxic effects, emerging evidence highlights its connection to specific metabolic pathways. This technical guide provides an in-depth overview of disodium maleate's role as a metabolite, consolidating current knowledge on its endogenous production, metabolic fate, and physiological concentrations. Detailed experimental protocols for its quantification and visualizations of relevant biochemical pathways are provided to support further research in this area.

Introduction

Maleic acid is a cis-butenedioic acid, a four-carbon dicarboxylic acid that is structurally isomeric to fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In biological systems at physiological pH, it exists in its ionized form, maleate. While exogenously administered maleate is a well-established nephrotoxin used to model Fanconi syndrome in animal studies, its presence as a naturally occurring metabolite has been less explored.[3][4] Recent findings have identified endogenous production of maleate in humans, linking it to the tyrosine degradation pathway.[5][6] Understanding the biology of endogenous maleate is crucial for distinguishing toxicological effects from normal physiological processes and for identifying potential biomarkers of metabolic disorders.

Endogenous Presence and Concentrations

Endogenous maleate has been detected and quantified in human urine. Its presence is linked to inborn errors of metabolism, specifically maleylacetoacetate isomerase (MAAI) deficiency.

Data Presentation

Table 1: Urinary Maleic Acid Concentrations in Humans

| Population | Matrix | Concentration (mmol/mol creatinine) | Analytical Method | Reference |

|---|---|---|---|---|

| Healthy Controls (n=66) | Urine | Not Detectable - 1.16 | LC-MS/MS | [5][6] |

| False-Positive Newborns for Tyrosinemia Type 1 and MAAI-D Children (n=10) | Urine | 0.95 - 192.06 | LC-MS/MS | [5][6] |

| Tyrosinemia Type 1 Patients (n=2) | Urine | Not Detected | GC-MS |[5][6] |

Note: Quantitative data for endogenous maleate in human plasma, serum, or other tissues are not well-established in the reviewed literature. Studies in rats have reported "trace levels" in control animals without specifying concentrations.[7][8]

Metabolic Pathways

Formation of Endogenous Maleate

The primary established source of endogenous maleate in humans is the tyrosine degradation pathway. A deficiency in the enzyme maleylacetoacetate isomerase (MAAI) leads to the accumulation of maleylacetoacetate, which can then be converted to maleic acid.[5][9][10][11]

Metabolic Fate of Maleate

The subsequent metabolism of endogenous maleate in mammals is not fully elucidated. Two potential pathways have been suggested based on studies in various organisms.

-

Conversion to Fumarate: In bacteria, the enzyme maleate isomerase catalyzes the cis-trans isomerization of maleate to fumarate, which can then enter the TCA cycle. While this enzyme has been extensively studied in microbes, its presence and physiological significance in mammals are not confirmed.[12]

-

Conversion to D-Malate: Older literature reports the presence of a maleate hydratase (malease) in mammalian kidneys that converts maleate to D-malate.[13][14] The subsequent metabolism of D-malate in humans is not well understood, as most metabolic pathways, including the TCA cycle, are stereospecific for L-malate.[15][16][17][18]

Pathophysiological Role: Nephrotoxicity

High concentrations of exogenous maleate are known to induce nephrotoxicity, specifically targeting the proximal tubules and causing a condition that mimics Fanconi syndrome.[1][3][4][19][20] This is a critical consideration for drug development, as many amine-containing drugs are formulated as maleate salts.

The mechanisms of maleate-induced nephrotoxicity are multifactorial and include:

-

Inhibition of Renal Transporters: Maleate inhibits bicarbonate reabsorption and has been shown to reduce the activity of Na-K-ATPase and H-ATPase in the proximal convoluted tubule.[3][21]

-

Mitochondrial Dysfunction: It impairs mitochondrial function, leading to a significant depletion of ATP.[1][19] This is thought to be partly due to the depletion of Coenzyme A.[1]

-

Oxidative Stress: Maleate administration is associated with the production of reactive oxygen species.[1][20]

Experimental Protocols

Accurate quantification of maleic acid in biological matrices is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

General Workflow for Urinary Organic Acid Analysis

The analysis of organic acids like maleate in urine typically involves extraction, derivatization (especially for GC-MS), and instrumental analysis.

Detailed Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol is a representative method for the analysis of organic acids in urine.[22][23][24][25][26]

-

Sample Preparation:

-

Thaw frozen urine samples.

-

To a volume of urine equivalent to 1 µmole of creatinine, add internal standards (e.g., tropic acid).[22]

-

For the analysis of keto-acids, perform oximation by adding a hydroxylamine (B1172632) solution and incubating.[22]

-

-

Extraction:

-

Acidify the sample to approximately pH 1 with HCl.[22]

-

Perform liquid-liquid extraction by adding an organic solvent such as ethyl acetate, vortexing, and centrifuging to separate the phases.[22][23]

-

Collect the organic (upper) layer. Repeat the extraction process and combine the organic layers.[23]

-

-

Derivatization: